
Fmoc-N-Me-L-Asp(OMpe)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-N-Me-L-Asp(OMpe)-OH: is a synthetic amino acid derivative commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methylated amino group, and an aspartic acid residue with a methoxyphenyl ester (OMpe) side chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-Me-L-Asp(OMpe)-OH typically involves several steps:
Protection of the Aspartic Acid Residue: The aspartic acid residue is protected using a methoxyphenyl ester (OMpe) to prevent unwanted reactions during subsequent steps.
Methylation of the Amino Group: The amino group of the aspartic acid is methylated to form N-methyl-L-aspartic acid.
Attachment of the Fmoc Group: The Fmoc group is attached to the amino group to protect it during peptide synthesis.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines can efficiently carry out the multiple steps required for the synthesis, ensuring high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-N-Me-L-Asp(OMpe)-OH can undergo various chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.
Hydrolysis: Cleavage of the methoxyphenyl ester to release the free aspartic acid.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide).
Coupling: HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
Hydrolysis: Acidic or basic conditions, depending on the desired product.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields N-methyl-L-aspartic acid.
Peptide Chains: Coupling reactions result in the formation of peptide chains with this compound as one of the residues.
Applications De Recherche Scientifique
Chemistry
Fmoc-N-Me-L-Asp(OMpe)-OH is widely used in solid-phase peptide synthesis (SPPS) to create custom peptides for research purposes.
Biology
In biological research, peptides containing this compound can be used to study protein-protein interactions, enzyme-substrate relationships, and receptor-ligand binding.
Medicine
Peptides synthesized using this compound can be used in drug development, particularly in the design of peptide-based therapeutics.
Industry
In the pharmaceutical industry, this compound is used in the production of peptide drugs and diagnostic agents.
Mécanisme D'action
The mechanism of action of peptides containing Fmoc-N-Me-L-Asp(OMpe)-OH depends on the specific peptide sequence and its target. Generally, these peptides interact with specific molecular targets, such as enzymes, receptors, or other proteins, to exert their effects. The presence of the N-methyl group can enhance the stability and binding affinity of the peptide.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-L-Asp(OMpe)-OH: Similar structure but without the N-methyl group.
Fmoc-N-Me-L-Asp(OBzl)-OH: Similar structure but with a benzyl ester instead of a methoxyphenyl ester.
Fmoc-N-Me-L-Glu(OMpe)-OH: Similar structure but with glutamic acid instead of aspartic acid.
Uniqueness
Fmoc-N-Me-L-Asp(OMpe)-OH is unique due to the combination of the Fmoc protecting group, N-methylation, and the methoxyphenyl ester. This combination provides specific properties, such as increased stability and unique reactivity, making it valuable in peptide synthesis.
Propriétés
Formule moléculaire |
C26H31NO6 |
|---|---|
Poids moléculaire |
453.5 g/mol |
Nom IUPAC |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-(3-methylpentan-3-yloxy)-4-oxobutanoic acid |
InChI |
InChI=1S/C26H31NO6/c1-5-26(3,6-2)33-23(28)15-22(24(29)30)27(4)25(31)32-16-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h7-14,21-22H,5-6,15-16H2,1-4H3,(H,29,30)/t22-/m0/s1 |
Clé InChI |
NPTWZXQBUOGGIU-QFIPXVFZSA-N |
SMILES isomérique |
CCC(C)(CC)OC(=O)C[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canonique |
CCC(C)(CC)OC(=O)CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


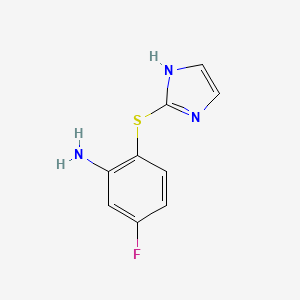

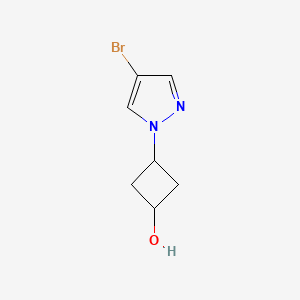
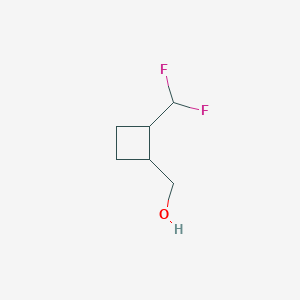

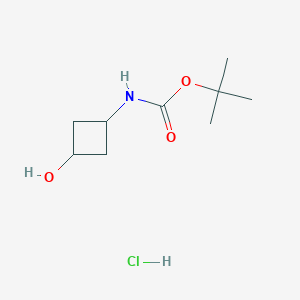
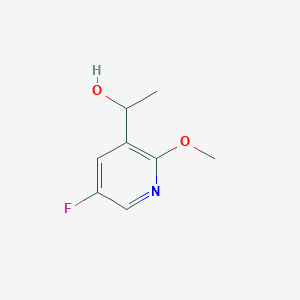
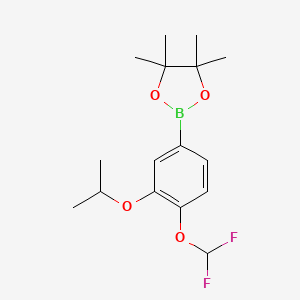
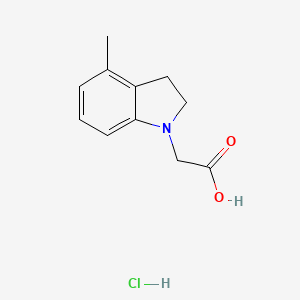
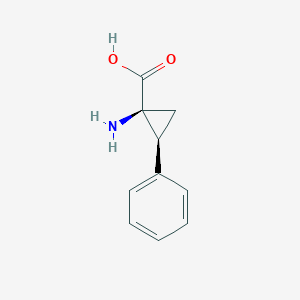
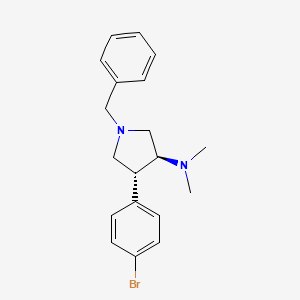
![4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)-N-methylbenzamide](/img/structure/B12943450.png)
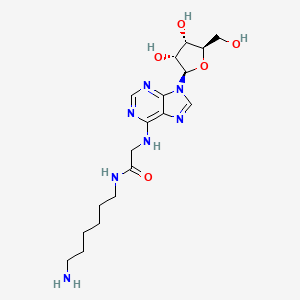
![(E)-6,6'-Dibromo-1,1'-bis(4-decyltetradecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12943462.png)
